

Application Notes and Protocols: N-(2-methyl-5-nitrophenyl)guanidine nitrate

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Compound of Interest

Compound Name:	1-(2-Methyl-5-nitrophenyl)guanidine nitrate
Cat. No.:	B018816

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-methyl-5-nitrophenyl)guanidine nitrate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the targeted anti-cancer drug, Imatinib.^{[1][2]} While some guanidine derivatives exhibit biological activities, N-(2-methyl-5-nitrophenyl)guanidine nitrate's principal significance in research and drug development lies in its function as a building block for more complex pharmaceutical compounds.^[2] This document provides detailed protocols for its synthesis and its subsequent use in the synthesis of a key Imatinib intermediate, along with its chemical properties.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of N-(2-methyl-5-nitrophenyl)guanidine nitrate.

Property	Value	Reference
CAS Number	152460-08-7	[1]
Molecular Formula	C ₈ H ₁₀ N ₄ O ₂ ·HNO ₃	[3]
Molecular Weight	257.21 g/mol	[3]
Appearance	White to light yellow powder/crystal	[3]
Melting Point	218 °C	[3]
Purity	>97.0% (HPLC)	[3]
Storage	Room temperature, in a cool, dark, and dry place.	[3]

Experimental Protocols

Protocol 1: Synthesis of N-(2-methyl-5-nitrophenyl)guanidine nitrate

This protocol describes a common method for the synthesis of N-(2-methyl-5-nitrophenyl)guanidine nitrate from 2-amino-4-nitrotoluene. This method involves the use of nitric acid and an aqueous solution of cyanamide.

Materials:

- 2-amino-4-nitrotoluene
- 65% Nitric acid
- Cyanamide aqueous solution
- Hydrochloric acid (alternative to nitric acid for improved safety)
- Sodium hydroxide solution
- Methanol

- Water
- Reaction flask with reflux condenser
- Heating mantle
- Stirrer
- Filtration apparatus
- Drying oven

Procedure:

- Reaction Setup: In a reaction flask equipped with a reflux condenser and stirrer, combine 2-amino-4-nitrotoluene with 65% nitric acid and a cyanamide aqueous solution.[4]
- Reflux: Heat the mixture to reflux and maintain for approximately 25 hours.[4] Caution: This reaction has a potential safety hazard and can be explosive, especially in industrialized production.[4]
- Alternative Safer Procedure: As an alternative to nitric acid, hydrochloric acid can be used to improve safety.[4] The reaction is carried out, and upon completion, the mixture is neutralized with an alkali solution.[4]
- Crystallization and Filtration: After the reaction is complete, cool the mixture. If using the safer HCl method, neutralize with a sodium hydroxide solution to precipitate the product.[4] Add water to facilitate the separation of the solid product.[4]
- Purification: The crude product is collected by filtration. The collected solid is then purified by slurring in methanol.[4]
- Drying: Filter the purified product and dry it in an oven at 50°C to obtain N-(2-methyl-5-nitrophenyl)guanidine.[4] The nitrate salt can be formed in the initial step when using nitric acid.

Expected Yield: The yield of 2-methyl-5-nitrophenylguanidine can reach up to 97% with a purity of >99.0% (HPLC) when using the hydrochloric acid method.[4]

Protocol 2: Synthesis of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (Imatinib Intermediate)

This protocol outlines the use of N-(2-methyl-5-nitrophenyl)guanidine nitrate as a key intermediate in the synthesis of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a precursor to Imatinib.

Materials:

- N-(2-methyl-5-nitrophenyl)guanidine
- 3-acetylpyridine
- DMF dimethylacetal (DMF-DMA)
- N,N-Dimethylformamide (DMF)
- Water
- Methanol
- Reaction flask with reflux condenser and distillation setup
- Heating mantle
- Stirrer
- Filtration apparatus
- Drying oven

Procedure:

Step 1: Synthesis of 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one

- In a reaction flask, mix 3-acetylpyridine (0.17 mol), DMF dimethylacetal (0.18 mol), and DMF (55 ml).^[4]

- Heat the mixture to reflux for 4 hours.[4]

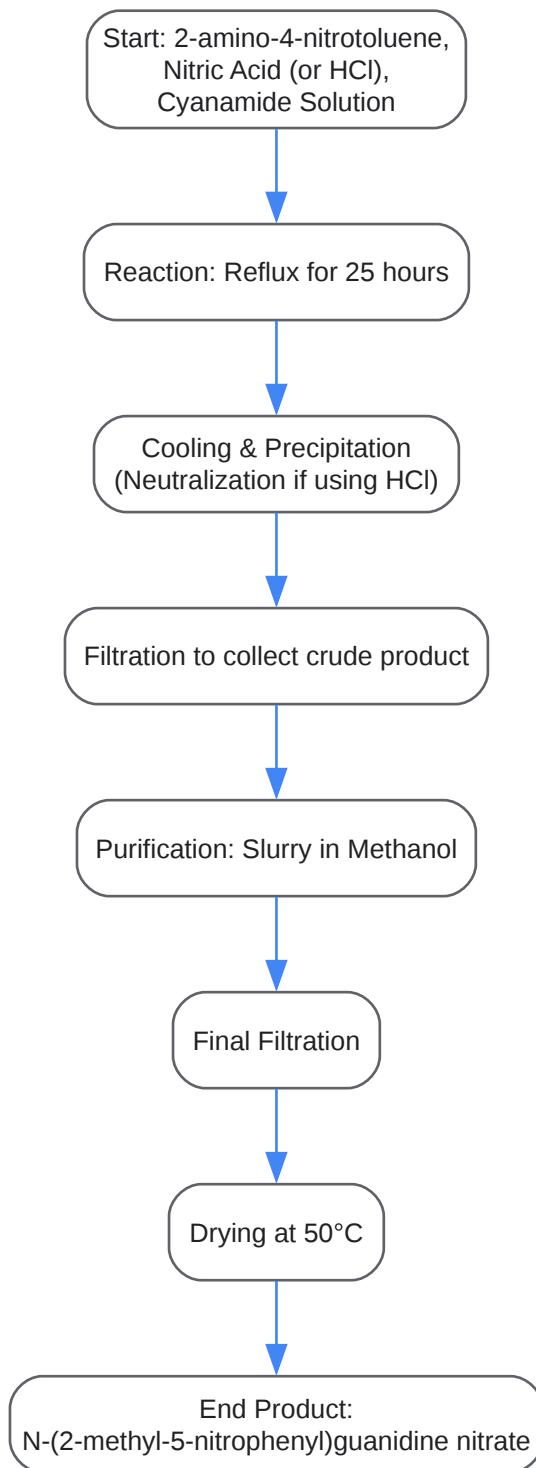
Step 2: Synthesis of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

- After the reflux in Step 1, remove the methanol formed during the reaction by distillation under reduced pressure.[4]
- To the residue, add N-(2-methyl-5-nitrophenyl)guanidine (0.18 mol) and DMF (115 ml).[4]
- Heat the new mixture to reflux for 16 hours.[4]
- After the reaction, add water (450 ml) to precipitate the solid product.[4]
- Cool the mixture and collect the crude product by filtration.[4]
- Purify the crude product by slurring in methanol.[4]
- Filter the purified product and dry it in an oven at 50°C to obtain the title compound.[4]

Expected Yield: The yield of the final product is approximately 82.2%. [4]

Visualizations

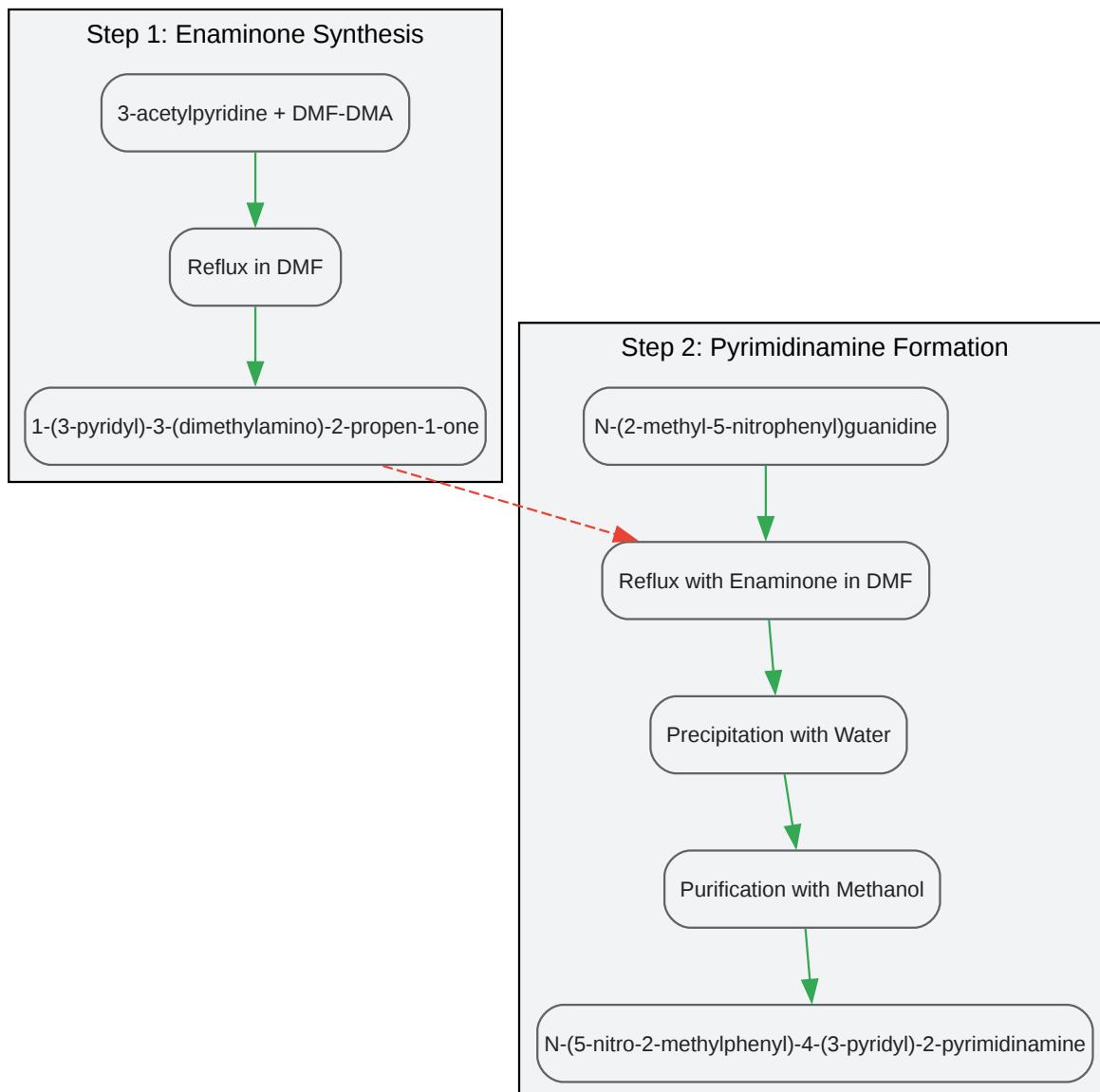
Synthesis Workflow for N-(2-methyl-5-nitrophenyl)guanidine nitrate



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Caption: Synthesis of N-(2-methyl-5-nitrophenyl)guanidine nitrate.

Role in Imatinib Intermediate Synthesis

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Caption: Synthesis of an Imatinib intermediate.

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References

- 1. nbinno.com [nbinno.com]
- 2. Buy 1-(2-Methyl-5-nitrophenyl)guanidine nitrate | 152460-08-7 [smolecule.com]
- 3. 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate | 152460-08-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
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